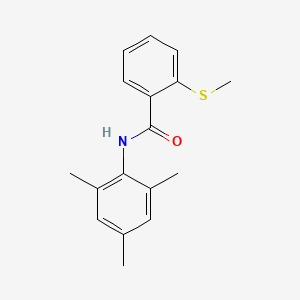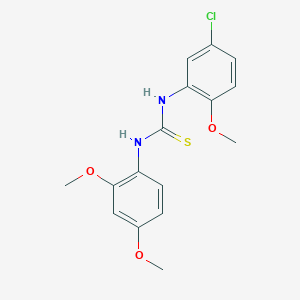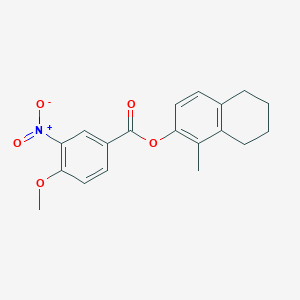
(1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 4-methoxy-3-nitrobenzoate
Descripción general
Descripción
(1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 4-methoxy-3-nitrobenzoate is an organic compound that belongs to the class of esters. This compound is characterized by its complex structure, which includes a naphthalene ring system substituted with a methyl group and a tetrahydro configuration, as well as a benzoate ester moiety substituted with a methoxy and a nitro group. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Aplicaciones Científicas De Investigación
(1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 4-methoxy-3-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 4-methoxy-3-nitrobenzoate typically involves a multi-step process. One common synthetic route starts with the preparation of the naphthalene derivative. This can be achieved through the hydrogenation of 1-methyl-naphthalene to obtain 1-methyl-5,6,7,8-tetrahydronaphthalene. The next step involves the esterification of this intermediate with 4-methoxy-3-nitrobenzoic acid in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid like boron trifluoride. The reaction is typically carried out under reflux conditions to ensure complete conversion to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure hydrogenation reactors for the initial hydrogenation step and automated esterification units can streamline the production process. Additionally, the implementation of purification techniques such as distillation and crystallization ensures the isolation of high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 4-methoxy-3-nitrobenzoate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester moiety can be hydrolyzed to the corresponding carboxylic acid and alcohol using acidic or basic hydrolysis conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride in dimethylformamide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.
Substitution: Sodium hydride, dimethylformamide.
Major Products
Oxidation: (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 4-amino-3-nitrobenzoate.
Reduction: 4-methoxy-3-nitrobenzoic acid and 1-methyl-5,6,7,8-tetrahydronaphthalen-2-ol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of (1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 4-methoxy-3-nitrobenzoate is primarily related to its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the ester moiety can be hydrolyzed in vivo to release active metabolites that exert their effects through specific pathways, such as inhibition of enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Naphthyridine derivatives: These compounds share a similar naphthalene-based structure and exhibit a range of biological activities, including anticancer and antimicrobial properties.
1,8-Naphthalimide derivatives: Known for their use in organic light-emitting diodes and other electronic applications.
Tetrahydro-1,6-naphthyridine derivatives: Investigated for their potential as anti-HIV agents and other therapeutic applications.
Uniqueness
(1-Methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 4-methoxy-3-nitrobenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a nitro group and a methoxy group on the benzoate moiety, along with the tetrahydronaphthalene ring system, makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl) 4-methoxy-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-12-15-6-4-3-5-13(15)7-9-17(12)25-19(21)14-8-10-18(24-2)16(11-14)20(22)23/h7-11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFVBCSTRORWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCCC2)OC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-hydroxyphenyl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide](/img/structure/B4575808.png)
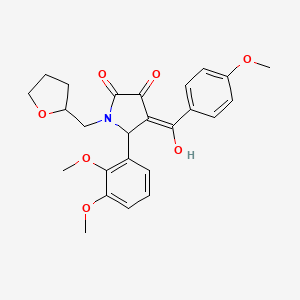
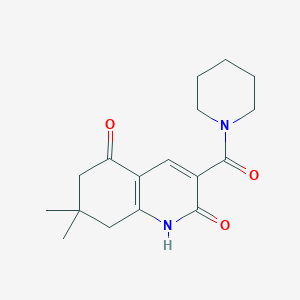
![5-tert-butyl-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4575836.png)
![1-(4-FLUOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]METHANESULFONAMIDE](/img/structure/B4575843.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4575851.png)
![3-[4-(4-chlorophenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4575858.png)
![4-[({2-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4575874.png)
![3-allyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4575880.png)
![4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4575889.png)
![2-[1-cyclopentyl-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4575893.png)
![2-(1-naphthyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4575900.png)
